molecular formula C16H24N2O4 B11068849 [1-[1-(4-Hydroxyphenyl)ethylcarbamoyl]ethyl]carbamic acid, tert-butyl ester

[1-[1-(4-Hydroxyphenyl)ethylcarbamoyl]ethyl]carbamic acid, tert-butyl ester

Cat. No.: B11068849
M. Wt: 308.37 g/mol
InChI Key: YAAOFDRMKFUPRX-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE: is a complex organic compound often used in various chemical and pharmaceutical applications. This compound features a tert-butyl carbamate group, a hydroxyphenyl ethylamine moiety, and a methyl oxoethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE typically involves multiple steps, including amination, reduction, esterification, and condensation.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted carbamates and amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a prodrug.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active amines, which then exert their biological effects .

Comparison with Similar Compounds

Uniqueness: TERT-BUTYL N-(2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl N-[1-[1-(4-hydroxyphenyl)ethylamino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H24N2O4/c1-10(12-6-8-13(19)9-7-12)17-14(20)11(2)18-15(21)22-16(3,4)5/h6-11,19H,1-5H3,(H,17,20)(H,18,21)

InChI Key

YAAOFDRMKFUPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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